4-Chloroindoline
Overview
Description
4-Chloroindoline is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Auxin Research and Plant Growth4-Chloroindoline, specifically its derivative 4-Chloroindole-3-acetic acid (4-Cl-IAA), is widely studied in plant growth and development. 4-Cl-IAA is a potent auxin, a class of plant hormones essential for plant growth regulation. It has been used in biological assays to understand the structural features required to induce auxin-mediated growth in plants. This compound occurs naturally in plants of the Vicieae tribe of the Fabaceae family and in Pinus sylvestris
Scientific Research Applications of this compound
1. Plant Growth and Development
This compound, specifically in the form of 4-Chloroindole-3-acetic acid (4-Cl-IAA), has been identified as a potent auxin in various bioassays. It is naturally occurring in certain plant species and is used to study auxin-mediated growth in plants, focusing on structural features essential for this process. 4-Cl-IAA has been found in plants from the Vicieae tribe of the Fabaceae family and in Pinus sylvestris, playing a significant role in normal plant growth and development, particularly in Pisum sativum and Vicia faba (Reinecke, 2004).
2. Chemical Synthesis and Organic Chemistry
4-Chloroindoles, including this compound, are synthesized from 2,3-dichloroaniline derivatives and terminal alkynes using palladium-dihydroxyterphenylphosphine catalysts. This process is significant for the one-pot synthesis of 2,4-disubstituted indoles via Suzuki-Miyaura coupling after indole formation. These synthetic methods are important for creating structurally diverse indoles with potential applications in various chemical and pharmaceutical fields (Yamaguchi & Manabe, 2014).
3. Crystallography and Molecular Structure Analysis
Research involving 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, a derivative of this compound, focuses on understanding its crystal structure. This compound forms a three-dimensional framework through weak intermolecular C—H⋯O and π–π stacking interactions, which are crucial for understanding molecular interactions and designing new materials and pharmaceuticals (Wu, Zheng, Cao, & Xiao, 2011).
4. Biodegradation and Environmental Applications
This compound can be degraded by specific bacterial strains, such as Exiguobacterium sp. PMA. This strain can utilize this compound as its sole carbon and energy source. The study of its degradation pathway, involving dehalogenation and further breakdown into various metabolites, highlights its potential for bioremediation of contaminated sites. This research is vital for environmental cleanup and pollution management (Arora & Bae, 2015).
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMZHDPVNXFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194679 | |
Record name | 4-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41910-64-9 | |
Record name | 4-Chloroindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41910-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041910649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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